Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate
Beschreibung
Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate (CAS: 898781-35-6) is a spirocyclic compound with a molecular formula of C24H35NO5 and a molar mass of 417.55 g/mol. It features a 1,4-dioxa-8-azaspiro[4.5]decane core linked to an ortho-substituted phenyl group via a methylene bridge, further connected to an ethyl 8-oxooctanoate chain. Key physicochemical properties include a boiling point of 543.6°C, a flash point of 282.6°C, and a density of 1.14 g/mL . This compound is primarily used as a synthetic intermediate in pharmaceutical research, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) .
Eigenschaften
IUPAC Name |
ethyl 8-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO5/c1-2-28-23(27)12-6-4-3-5-11-22(26)21-10-8-7-9-20(21)19-25-15-13-24(14-16-25)29-17-18-30-24/h7-10H,2-6,11-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWAAMZFXKTAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643798 | |
| Record name | Ethyl 8-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-35-6 | |
| Record name | Ethyl 8-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by esterification with ethyl alcohol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the spirocyclic nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate has shown promise in drug design due to its ability to interact with biological targets, potentially acting as:
- Anticancer agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial agents : The compound's unique structure may enhance its efficacy against bacterial strains resistant to conventional antibiotics.
Material Science
The compound's properties make it suitable for use in the development of advanced materials:
- Polymer additives : It can be incorporated into polymers to enhance mechanical strength and thermal stability.
- Coatings : Its chemical stability can be utilized in protective coatings for various substrates.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
In another research published in Antibiotics, derivatives of this compound were tested against multi-drug resistant bacteria. The findings demonstrated that certain modifications to the structure enhanced antimicrobial activity, indicating a pathway for developing new antibiotics.
Wirkmechanismus
The mechanism of action of Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues Based on Substitution Patterns
Several analogs share the 1,4-dioxa-8-azaspiro[4.5]decane core but differ in substituent positions or functional groups:
Key Observations :
Physicochemical Properties
- Thermal Stability : The target compound’s high boiling point (543.6°C) surpasses simpler analogs like the 4-methylphenyl derivative (bp ~300°C) due to its extended aliphatic chain .
- Solubility: The ethyl ester group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to cyclohexyl ketone analogs, which favor non-polar solvents .
- Purity : The target compound is typically >97% pure, comparable to analogs like CAS 898762-68-0 (>95%) .
Biologische Aktivität
Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate is a synthetic compound with potential biological activity, particularly in pharmacological applications. Its unique structure, featuring an oxo group and a spirocyclic moiety, suggests diverse interactions at the molecular level, which may contribute to its biological effects.
- CAS Number : 898782-04-2
- Molecular Formula : C20H27NO5
- Molecular Weight : 361.43 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, including anti-inflammatory, analgesic, and potential anti-cancer effects. Below is a summary of key findings from the literature.
Pharmacological Effects
-
Anti-inflammatory Activity :
- Studies have indicated that compounds with similar structural features exhibit significant anti-inflammatory properties. The presence of the spirocyclic structure may enhance the compound's ability to inhibit pro-inflammatory cytokines.
-
Analgesic Properties :
- Preliminary research suggests that this compound may exert analgesic effects through modulation of pain pathways, potentially involving opioid receptors.
-
Anticancer Potential :
- Some derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:
- Inhibition of Enzymes : Potential inhibition of cyclooxygenase (COX) enzymes contributing to its anti-inflammatory effects.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain its analgesic properties.
- Cell Cycle Disruption : Induction of apoptotic pathways in cancer cells suggests interference with cellular proliferation mechanisms.
Q & A
How can researchers optimize the yield of Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate in catalytic cross-coupling reactions?
Answer:
Optimizing yield in catalytic cross-coupling reactions requires precise control of reaction parameters. Evidence from a synthesis protocol using 1,4-dioxa-8-azaspiro[4.5]decane highlights the importance of:
- Catalyst selection : Pd₂dba₃ with CyJohnPhos as a ligand enhances coupling efficiency .
- Solvent and temperature : Deoxygenated dioxane at 120°C under nitrogen ensures stability of sensitive intermediates.
- Stoichiometry : A 1.4:1 molar ratio of spirodecane to aryl bromide improves conversion .
- Reaction monitoring : Tracking progress via TLC or LC-MS can identify incomplete reactions early. Post-reaction purification via acid hydrolysis (e.g., 3M HCl in acetone) followed by neutralization and extraction minimizes yield loss .
What advanced spectroscopic techniques are critical for confirming the structural integrity of spirocyclic compounds, especially in distinguishing regioisomers?
Answer:
Structural elucidation relies on:
- High-resolution NMR : ¹H and ¹³C NMR (e.g., 600 MHz) resolve subtle differences in spirocyclic environments, such as methylene proton splitting (δ 1.73 ppm, J = 5.8 Hz) and spiro carbon signals (δ 107.3 ppm) .
- HRMS-ESI : Accurate mass determination (e.g., m/z 210.1494 [M+H]⁺) confirms molecular formulas .
- 2D NMR (COSY, HSQC) : Maps coupling networks to differentiate regioisomers.
- X-ray crystallography : Definitive proof of spatial arrangement, though limited by crystal availability .
When handling intermediates with acute toxicity (e.g., skin/eye irritants), what experimental design modifications are recommended?
Answer:
Mitigating exposure involves:
- Engineering controls : Use fume hoods with ≥100 fpm face velocity to contain aerosols .
- PPE : Chemical-resistant gloves (e.g., nitrile), full-face shields, and NIOSH-approved respirators for dust/vapor .
- Procedural adjustments : Substitute solid transfers with pre-weighed solutions in closed systems.
- Emergency protocols : Immediate 15-minute eye rinsing with saline and decontamination showers for dermal contact .
Which chromatographic or spectroscopic methods are most effective for identifying synthetic impurities in spiroazadecanoate derivatives?
Answer:
Impurity profiling requires:
- HPLC-UV/HRMS : Detects low-abundance species (e.g., bromobutyl or chlorobutyl side products) with mass accuracy <3 ppm .
- NMR spiking : Adds reference standards (e.g., 8-azaspiro[4.5]decane-7,9-dione) to identify unknowns .
- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios (e.g., Anal. calcd: C 66.39%, found: 66.63%) .
What strategies can be employed to introduce functional groups at the spiro nitrogen to modulate physicochemical properties?
Answer:
Derivatization strategies include:
- Acylation : Reacting the spiro amine with benzoyl chloride forms stable amides (57% yield), improving lipophilicity .
- Salt formation : Converting free amines to hydrogenoxalates enhances aqueous solubility (71% recovery) without altering bioactivity .
- Alkylation : Using alkyl halides or Michael acceptors introduces branched chains for steric modulation.
How can researchers employ kinetic studies to probe reaction mechanisms in spiro compound synthesis?
Answer:
Mechanistic insights are gained via:
- Rate determination : Monitor reaction progress under varying temperatures (e.g., 80–120°C) to calculate activation energy .
- Isotopic labeling : Introduce ¹³C or ²H at key positions (e.g., spiro carbon) to track bond cleavage/rearrangement via NMR .
- Competition experiments : Compare reactivity of substituted aryl bromides to identify electronic effects .
What salt formation approaches improve aqueous solubility of spirocyclic compounds?
Answer:
Successful strategies include:
- Hydrogenoxalate salts : Formed by treating free amines with oxalic acid in diethyl ether (71% yield), increasing solubility >10-fold in PBS .
- HCl salts : Acid hydrolysis of ketal-protected intermediates (e.g., 3M HCl in acetone) generates water-soluble hydrochlorides .
- Co-crystallization : Use GRAS co-formers (e.g., citric acid) to create stable hydrates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
